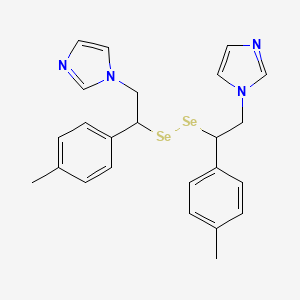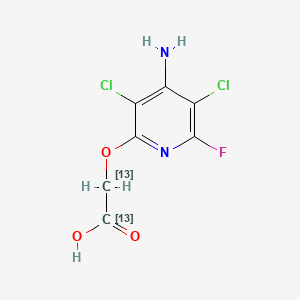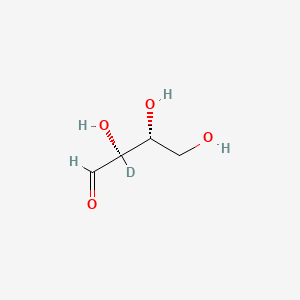
D-Erythrose-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Erythrose-d is a tetrose saccharide with the chemical formula C4H8O4. It belongs to the aldose family due to the presence of an aldehyde group. The natural isomer is D-erythrose, which is a diastereomer of D-threose . This compound plays a significant role in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle .
Méthodes De Préparation
D-Erythrose-d can be synthesized through several methods. One common method involves the selective degradation of D-glucose using lead tetraacetate, which results in di-0-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose . This method provides an overall yield of at least 80% . Industrial production methods often involve the use of microbial fermentation, where yeast strains are employed to produce erythritol, a related compound, under hyper-osmotic stress conditions .
Analyse Des Réactions Chimiques
D-Erythrose-d undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form erythrose 4-phosphate, an intermediate in the pentose phosphate pathway . Common reagents used in these reactions include acetic anhydride, silver oxide, and alkyl halides . Major products formed from these reactions include glycosides, esters, and ethers .
Applications De Recherche Scientifique
D-Erythrose-d has numerous applications in scientific research. In chemistry, it is used as a starting material for the synthesis of other sugars and sugar derivatives . In biology, it serves as an intermediate in metabolic pathways such as the pentose phosphate pathway . In medicine, it is used in the synthesis of ribose-1-C14, which is important for radiolabeling studies . Industrially, this compound is used in the production of erythritol, a natural sweetener with applications in food, pharmaceuticals, and cosmetics .
Mécanisme D'action
The mechanism of action of D-erythrose-d involves its role as an intermediate in various biochemical pathways. For example, in the pentose phosphate pathway, D-erythrose 4-phosphate is formed through the oxidation of this compound. This compound then participates in the condensation reaction with phosphoenolpyruvate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate . The molecular targets and pathways involved include enzymes such as glucose-6-phosphate isomerase and phospho-2-dehydro-3-deoxyheptonate aldolase .
Comparaison Avec Des Composés Similaires
D-Erythrose-d is similar to other tetrose sugars such as D-threose and L-erythrose. These compounds are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms . D-threose, for example, has a different configuration at one of its stereogenic centers compared to this compound . This difference in configuration leads to variations in their physical properties and reactivity .
Propriétés
Formule moléculaire |
C4H8O4 |
|---|---|
Poids moléculaire |
121.11 g/mol |
Nom IUPAC |
(2S,3R)-2-deuterio-2,3,4-trihydroxybutanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3D |
Clé InChI |
YTBSYETUWUMLBZ-ROGPNNPKSA-N |
SMILES isomérique |
[2H][C@@](C=O)([C@@H](CO)O)O |
SMILES canonique |
C(C(C(C=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)
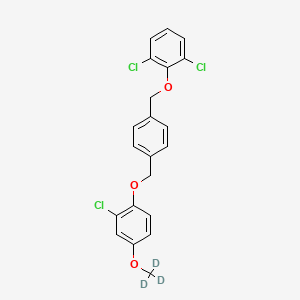
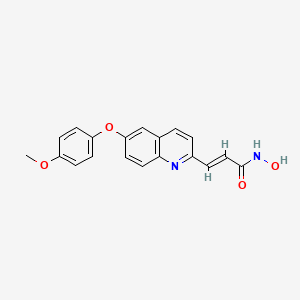
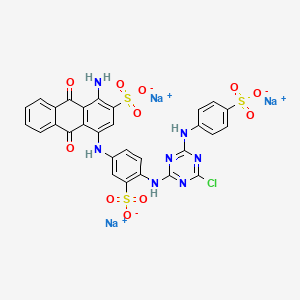

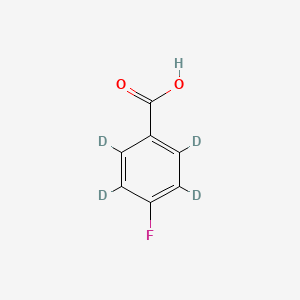
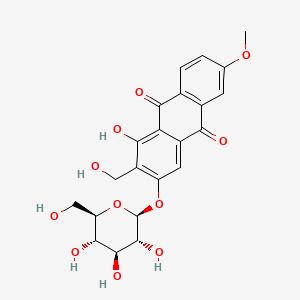



![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
